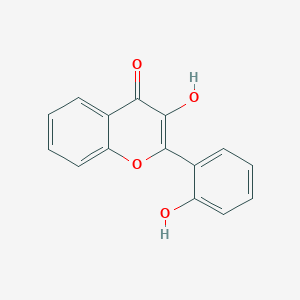

3,2'-Dihydroxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-7-3-1-5-9(11)15-14(18)13(17)10-6-2-4-8-12(10)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECGDSZOFMYGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332408 | |

| Record name | 3,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-76-4 | |

| Record name | 2′,3-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Characterization of 3,2'-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,2'-Dihydroxyflavone (3,2'-DHF) is a flavonoid compound of significant scientific interest due to its diverse and potent biological activities, including the enhancement of pluripotent stem cell quality and notable antifungal properties.[1][2][3] This technical guide provides an in-depth overview of the natural occurrence, biosynthetic origins, and comprehensive methodologies for the extraction, isolation, and structural elucidation of 3,2'-DHF. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind protocol choices, ensuring a blend of theoretical knowledge and practical, field-proven insights. It serves as a vital resource for researchers aiming to harness this promising natural compound for therapeutic and biotechnological applications.

Introduction: The Scientific Imperative of 3,2'-Dihydroxyflavone

Flavonoids represent a vast class of plant secondary metabolites renowned for their broad spectrum of pharmacological effects.[4] Within this class, 3,2'-Dihydroxyflavone emerges as a particularly compelling molecule. Its unique hydroxylation pattern confers atypical physicochemical properties and significant biological functionalities.[1][5] Notably, research has demonstrated its ability to increase cell growth, colony formation, and proliferation in embryonic and induced pluripotent stem cells, while elevating key pluripotency markers like OCT4, SOX2, and NANOG.[1][3] Furthermore, 3,2'-DHF exhibits potent antifungal and antibiofilm activities, particularly against pathogens like Candida albicans, positioning it as a promising candidate for anti-infective research.[2]

Given this therapeutic potential, a comprehensive understanding of its natural sourcing and the ability to efficiently isolate it in a pure form are paramount for advancing research and development. This guide provides the foundational knowledge and detailed protocols to achieve this.

Natural Occurrence and Biosynthesis

Identified Natural Sources

While many flavonoids are widespread, the known natural sources of 3,2'-Dihydroxyflavone are relatively specific. The primary documented source is the climbing plant Marsdenia tinctoria, a member of the Apocynaceae family.[2] Further research into related species and genera may reveal additional sources.

| Plant Species | Family | Plant Part(s) | Reference |

| Marsdenia tinctoria | Apocynaceae | Not specified in detail, likely aerial parts | [2] |

This table underscores the current niche sourcing of 3,2'-DHF and highlights an opportunity for bioprospecting in related flora.

The Flavonoid Biosynthetic Pathway

Understanding the biogenesis of 3,2'-DHF provides crucial context for its presence in plants. Flavonoids are synthesized via the phenylpropanoid pathway, a well-conserved route in higher plants.[6][7] The process begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA.[8]

The key enzyme chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational C15 chalcone backbone.[9] Subsequent enzymatic modifications, including isomerization, hydroxylation, and glycosylation, lead to the vast diversity of flavonoid structures.[6][7] The specific formation of 3,2'-DHF involves precise hydroxylation events on the A and B rings of the flavone core, catalyzed by specific hydroxylase enzymes. Dihydroflavonols serve as key intermediates and a metabolic branch point for the biosynthesis of both flavonols and anthocyanins.[8][9]

Caption: Simplified biosynthetic pathway leading to flavones.

Isolation and Purification: A Step-by-Step Technical Workflow

The successful isolation of 3,2'-DHF hinges on a systematic approach that moves from a crude plant extract to a highly purified compound. The choice of methodology at each step is critical for maximizing yield and purity.

Phase 1: Extraction

The primary goal of extraction is to efficiently liberate flavonoids from the plant matrix into a solvent. Modern techniques like Ultrasound-Assisted Extraction (UAE) are often preferred over traditional methods like maceration or Soxhlet extraction due to their increased efficiency, reduced solvent consumption, and shorter extraction times.[10][11][12]

Rationale for Solvent Selection: The polarity of the solvent is the most critical factor. Flavonoids are polyphenolic and thus moderately polar.

-

Methanol/Ethanol: Alcohols are excellent solvents for flavonoids. Often, an aqueous mixture (e.g., 70-80% ethanol) is superior to the absolute solvent.[13] The water component helps to swell the plant tissue, increasing surface area and improving solvent penetration, while the alcohol effectively dissolves the target compounds.

-

Acetone: Also highly effective, acetone can be a selective solvent for flavonoids.[13]

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Air-dry the plant material (e.g., leaves and stems of Marsdenia tinctoria) in the shade to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.

-

Extraction:

-

Place 50 g of the powdered plant material into a 1 L Erlenmeyer flask.

-

Add 500 mL of 80% aqueous ethanol (a 1:10 solid-to-solvent ratio).

-

Place the flask in an ultrasonic bath.

-

Sonicate for 45-60 minutes at a controlled temperature (e.g., 40-50°C) to prevent thermal degradation.[10]

-

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Re-extract the solid residue twice more with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C. This yields the crude extract.

Phase 2: Purification

Purification involves separating the target flavonoid from other co-extracted compounds. This is almost universally achieved using chromatography. A multi-step chromatographic approach is standard, beginning with a low-resolution technique to fractionate the crude extract, followed by high-resolution methods to achieve final purity.

Caption: General workflow for the isolation of 3,2'-DHF.

Protocol: Column and Preparative HPLC

-

Column Chromatography (CC):

-

Rationale: Silica gel (normal phase) is used for the initial, coarse separation based on polarity. More polar compounds interact more strongly with the silica and elute later.

-

Procedure: a. Dry the crude extract onto a small amount of silica gel. b. Pack a glass column with silica gel 60 (70-230 mesh) slurried in a non-polar solvent like hexane. c. Load the dried extract onto the top of the column. d. Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate, then methanol. A typical gradient might be Hexane -> Hexane:EtOAc (9:1 -> 1:9) -> EtOAc -> EtOAc:MeOH (9:1 -> 1:1). e. Collect fractions (e.g., 20 mL each) and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol 9:1). f. Combine fractions that show a similar TLC profile corresponding to the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Rationale: This is a high-resolution technique used to achieve final purity (>95%). Reversed-phase (e.g., C18) is typically used, where non-polar compounds are retained longer.

-

Procedure: a. Concentrate the pooled fractions from the CC step. b. Dissolve the concentrate in a suitable solvent (e.g., methanol). c. Inject the solution onto a preparative C18 HPLC column. d. Elute with a gradient of water (often acidified with 0.1% formic acid to improve peak shape) and acetonitrile or methanol.[14] e. Monitor the elution using a UV detector at a wavelength where flavonoids absorb strongly (typically ~280 nm and ~340 nm).[14] f. Collect the peak corresponding to 3,2'-DHF. g. Evaporate the solvent to yield the purified compound.

-

Structural Elucidation and Characterization

Once isolated, the identity and purity of the compound must be unequivocally confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS (e.g., LC-MS/MS) can yield the exact molecular formula by providing highly accurate mass measurements.[15] Fragmentation patterns can further help confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

2D NMR (COSY, HMBC, HSQC): These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.

-

-

UV-Visible Spectroscopy: The UV spectrum of a flavonoid in methanol typically shows two major absorption bands. For flavones, Band I is usually in the 304–350 nm range and Band II is in the 240–280 nm range.[16] The addition of shift reagents (e.g., NaOMe, AlCl₃) can cause characteristic shifts in these bands, helping to determine the location of hydroxyl groups.[17]

Conclusion and Future Outlook

This guide outlines a robust and reproducible strategy for the sourcing, isolation, and definitive identification of 3,2'-dihydroxyflavone. By integrating modern extraction techniques like UAE with a logical, multi-step chromatographic purification scheme, researchers can efficiently obtain high-purity 3,2'-DHF for further investigation. The potent biological activities already documented for this compound, particularly in stem cell biology and as an antimicrobial agent, underscore its significant potential.[1][2] Future research should focus on bioprospecting for new, more abundant natural sources, optimizing isolation protocols for industrial scale-up, and further exploring its therapeutic applications in preclinical and clinical settings.

References

-

Nabavi, S. M., et al. (2015). Flavonoids: biosynthesis, biological functions, and biotechnological applications. PMC. [Link]

-

Wikipedia. (n.d.). Flavonoid biosynthesis. Wikipedia. [Link]

-

Jiang, W., et al. (2022). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. MDPI. [Link]

-

Sharma, H., et al. (2019). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. ResearchGate. [Link]

-

Yao, G., et al. (2021). The Flavonoid Biosynthesis Network in Plants. MDPI. [Link]

-

ResearchGate. (n.d.). Structure of 3,2′-DHF and screening of several flavonoid treatments in... ResearchGate. [Link]

-

Han, D., et al. (2015). 3,2'-Dihydroxyflavone-Treated Pluripotent Stem Cells Show Enhanced Proliferation, Pluripotency Marker Expression, and Neuroprotective Properties. PubMed. [Link]

-

Tzanova, M., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. [Link]

-

ResearchGate. (n.d.). Effects of 3-hydroxyflavone (3-HF), 3,2′-dihydroxyflavone (3,2′-DHF),... ResearchGate. [Link]

-

Oreopoulou, A., et al. (2019). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? MDPI. [Link]

-

Tresserra-Rimbau, A., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry. [Link]

-

Garcia-Perez, P., et al. (2020). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. [Link]

-

Calabrò, M. L., et al. (2004). Selective reversed-phase liquid chromatography method for the kinetic investigation of 3-hydroxyflavone photostability. PubMed. [Link]

-

Voicescu, M., et al. (2016). Spectroscopic study of 3-Hydroxyflavone - protein interaction in lipidic bi-layers immobilized on silver nanoparticles. PubMed. [Link]

-

Al-Abd, N. M., et al. (2019). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal. [Link]

-

ResearchGate. (n.d.). Chromatographic separation of 2′,3′-dihydroxyflavone, oDHF and oDHF... ResearchGate. [Link]

-

Cornard, J. P., et al. (2001). Complexes of Al(III) with 3'4'-dihydroxy-flavone: characterization, theoretical and spectroscopic study. PubMed. [Link]

-

ResearchGate. (n.d.). A 3D chromatogram of the individual separation of each analyte in order of elution time. ResearchGate. [Link]

-

ResearchGate. (n.d.). Suggestions of biological activities for 3-hydroxyflavone at Pa > 79.8%. ResearchGate. [Link]

-

Nagayoshi, H., et al. (2020). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. National Institutes of Health (NIH). [Link]

-

Liu, Y., et al. (2004). Separation of flavonoids from the seeds of Vernonia anthelmintica Willd by high-speed counter-current chromatography. PubMed. [Link]

-

Al-Abd, N. M., et al. (2019). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal. [Link]

-

Druzhinin, S. I., et al. (2015). pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Tropoflavin. Wikipedia. [Link]

-

Tsimogiannis, D., & Oreopoulou, V. (2017). Isolation and Structure Characterization of Flavonoids. ResearchGate. [Link]

-

Papaspyropoulos, A., et al. (2020). Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. National Institutes of Health (NIH). [Link]

-

ScienceDaily. (2010). New class of brain-protecting drugs emerging. ScienceDaily. [Link]

-

de Moraes, M. G., et al. (2022). METHODS FOR EXTRACTION AND ISOLATION OF AGATHISFLAVONE FROM POINCIANELLA PYRAMIDALIS. SciELO. [Link]

-

Zhang, Z., et al. (2021). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,2'-Dihydroxyflavone-Treated Pluripotent Stem Cells Show Enhanced Proliferation, Pluripotency Marker Expression, and Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Selective reversed-phase liquid chromatography method for the kinetic investigation of 3-hydroxyflavone photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phcogj.com [phcogj.com]

- 17. Complexes of Al(III) with 3'4'-dihydroxy-flavone: characterization, theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3,2'-Dihydroxyflavone from 2'-hydroxychalcones

An In-depth Technical Guide to the Synthesis of 3,2'-Dihydroxyflavone from 2'-Hydroxychalcones

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 3,2'-dihydroxyflavone, a flavonoid of significant interest for its biological activities.[1][2] The core of this document is dedicated to the venerable Algar-Flynn-Oyamada (AFO) reaction, a robust method for the oxidative cyclization of 2'-hydroxychalcones. We will dissect the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, and present characterization data. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal logic behind them to ensure reproducible and optimized outcomes.

Introduction: The Significance of Flavonoids

Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom.[1] Their shared C6-C3-C6 backbone is a privileged scaffold in medicinal chemistry, giving rise to a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3][4] 3,2'-Dihydroxyflavone, a specific member of the flavonol subclass, has demonstrated compelling bioactivity, notably in enhancing the quality and proliferation of pluripotent stem cells and exhibiting potent antifungal properties.[2][5]

The most reliable and frequently employed synthetic route to flavonols is the transformation of 2'-hydroxychalcone precursors.[3] This guide focuses on this pathway, providing the necessary expertise to successfully synthesize and validate 3,2'-dihydroxyflavone in a laboratory setting.

The Prerequisite: Synthesis of the 2'-Hydroxychalcone Precursor

The journey to 3,2'-dihydroxyflavone begins with the synthesis of its immediate precursor, 1-(2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one. This is achieved via the Claisen-Schmidt condensation, a classic base-catalyzed reaction between an appropriate acetophenone and a benzaldehyde.

Causality Behind the Method: The Claisen-Schmidt condensation is an efficient carbon-carbon bond-forming reaction. The base (e.g., KOH) deprotonates the α-carbon of the 2'-hydroxyacetophenone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of a chalcone.[6] The presence of the 2'-hydroxyl group is critical for the subsequent cyclization step.

Experimental Protocol: Synthesis of 1-(2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

-

Reagent Preparation: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and 2-hydroxybenzaldehyde (1.0 eq) in ethanol.

-

Reaction Initiation: Cool the flask in an ice bath. While stirring, slowly add an aqueous solution of potassium hydroxide (e.g., 13 M KOH) to the ethanolic solution of the reactants.

-

Reaction Monitoring: Allow the reaction mixture to stir at a low temperature (e.g., 4°C) for several days (typically 3-7 days). The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: Once the reaction is complete, dilute the mixture with cold water and acidify with dilute hydrochloric acid (e.g., 1:1 HCl:H₂O) until the solution is acidic, precipitating the crude chalcone.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

The Core Transformation: The Algar-Flynn-Oyamada (AFO) Reaction

The pivotal step in the synthesis is the Algar-Flynn-Oyamada (AFO) reaction. This process transforms the 2'-hydroxychalcone into the target 3,2'-dihydroxyflavone through an oxidative cyclization using alkaline hydrogen peroxide.[7][8] This method is prized for its reliability and the use of environmentally benign reagents.[9][10]

Mechanistic Insights: A Tale of Two Pathways

The precise mechanism of the AFO reaction has been a subject of extensive study, and while not definitively proven, computational and experimental evidence points to two primary competing pathways.[7][9]

-

Pathway A: The Dean & Podimuang Mechanism (Direct/Stepwise Cyclization): This pathway is often considered the more favorable route for unsubstituted chalcones.[9][11] It begins with the deprotonation of the 2'-hydroxyl group to form a phenoxide. This phenoxide performs an intramolecular conjugate addition (an oxa-Michael reaction) onto the β-carbon of the enone system, forming a six-membered ring and generating an enolate intermediate. This enolate then attacks the hydrogen peroxide, introducing the hydroxyl group at the C3 position to form a dihydroflavonol, which subsequently oxidizes to the final flavonol product.[7][9]

-

Pathway B: The Epoxide Intermediate Pathway: An alternative mechanism involves the initial epoxidation of the chalcone's α,β-double bond by the hydroperoxide anion. This is followed by an intramolecular nucleophilic attack by the 2'-phenoxide on the epoxide. This ring-opening cyclization can occur at either the α- or β-carbon of the former double bond. A β-attack leads to the desired flavonol, whereas an α-attack results in the formation of an aurone, a common byproduct in AFO reactions, particularly when the chalcone possesses a 6'-substituent.[9][10][11]

The choice between these pathways is influenced by substrate structure and reaction conditions, but for the synthesis of many flavonols, the direct cyclization mechanism is believed to predominate.[9][11]

Caption: Competing mechanisms in the Algar-Flynn-Oyamada reaction.

Experimental Protocol: Synthesis of 3,2'-Dihydroxyflavone

This protocol is a self-validating system; adherence to these steps, coupled with careful monitoring, ensures a high probability of success.

-

Dissolution: In a suitable flask, suspend the purified 2'-hydroxychalcone precursor (1.0 eq) in ethanol (e.g., ~0.1 M concentration).[12]

-

Basification: To the stirred suspension, add an aqueous solution of sodium hydroxide (e.g., 2 M or 20%) to create a strongly alkaline environment.[12][13] The mixture should become homogeneous.

-

Oxidative Cyclization: Cool the reaction mixture in an ice bath. Carefully add hydrogen peroxide (e.g., 30% aqueous solution) dropwise over a period of 30 minutes.[12] Causality Note: Slow addition is critical to control the exothermic reaction and prevent unwanted side reactions or degradation.

-

Reaction Progression: Allow the reaction to stir at room temperature. The duration can vary from a few hours to 24 hours.[13][14] Monitor the reaction's completion using TLC, observing the disappearance of the chalcone spot and the appearance of the flavonol product spot.

-

Quenching and Precipitation: Once complete, pour the reaction mixture into a beaker of crushed ice containing enough hydrochloric or sulfuric acid to neutralize the excess base and acidify the solution.[12] The crude 3,2'-dihydroxyflavone will precipitate as a solid.

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid extensively with cold water to remove inorganic salts.

-

Dry the crude product.

-

Purify the solid by recrystallization from an appropriate solvent (e.g., ethyl acetate, aqueous ethanol) or by column chromatography on silica gel to obtain the pure 3,2'-dihydroxyflavone.[12][15]

-

Overall Synthetic Workflow

The entire process, from commercially available starting materials to the final, purified product, can be visualized as a linear workflow.

Caption: Experimental workflow for the synthesis of 3,2'-dihydroxyflavone.

Product Characterization

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods should be employed.

| Property / Technique | Expected Data for 3,2'-Dihydroxyflavone | Reference |

| Molecular Formula | C₁₅H₁₀O₄ | [16] |

| Molecular Weight | 254.24 g/mol | [5] |

| IUPAC Name | 3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | [16] |

| Mass Spectrometry (MS) | Expected [M-H]⁻ at m/z 253.0506. Fragmentation patterns would confirm the flavone core. | [16] |

| ¹H NMR | Expect characteristic downfield shifts for aromatic protons. The presence of two distinct hydroxyl proton signals (which may exchange with D₂O) would be key. | [13] |

| ¹³C NMR | Expect signals corresponding to 15 carbon atoms, including a characteristic signal for the C4 carbonyl carbon (~192 ppm) and other aromatic/vinylic carbons. | [17] |

| Infrared (IR) Spectroscopy | Expect characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching of the ketone (~1610 cm⁻¹), and C=C stretching of the aromatic rings. | [13] |

Conclusion

The synthesis of 3,2'-dihydroxyflavone from 2'-hydroxychalcones via the Algar-Flynn-Oyamada reaction is a time-tested and efficient method. By understanding the underlying mechanisms, particularly the role of the alkaline oxidant in promoting a controlled oxidative cyclization, researchers can confidently execute this synthesis. The provided protocols, grounded in established chemical principles, serve as a reliable guide for producing high-purity material suitable for further investigation in drug discovery and materials science.

References

- Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC. (n.d.). National Center for Biotechnology Information.

- Oxidative Cyclization of Chalcones for Flavone Synthesis - Benchchem. (n.d.). BenchChem.

- Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. (2024). Journal of Nepal Chemical Society.

- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). International Journal of Chemical Studies.

- Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. (2016). ResearchGate.

-

Algar–Flynn–Oyamada reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclizati. (2021). RSC Publishing. Retrieved January 10, 2026, from [Link]

- Algar-Flynn-Oyamada Reaction. (n.d.). Cambridge University Press.

-

A Rapid Method for the Cyclization of 2'-Hydroxychalcones into Flavones. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]

-

Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. (2020). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

- Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. (2024). Beilstein Archives.

- Algar-Flynn-Oyamada Reaction. (n.d.). Merck Index.

-

Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. (2024). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (2021). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

- Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. (2018). RSC Publishing.

-

Flavones and Related Compounds: Synthesis and Biological Activity. (2023). Preprints.org. Retrieved January 10, 2026, from [Link]

-

Flavones and Related Compounds: Synthesis and Biological Activity. (2023). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

3,2'-Dihydroxyflavone. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Flavones and Related Compounds: Synthesis and Biological Activity. (2023). MDPI. Retrieved January 10, 2026, from [Link]

-

Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. (2008). SciSpace. Retrieved January 10, 2026, from [Link]

- Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism. (2019). ResearchGate.

-

Structure of 3,2′-DHF and screening of several flavonoid treatments in... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Spectroscopic Investigation of 3-Hydroxyflavone in Different Polarity and pH Values Solutions. (2012). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Conversion of 2-hydroxy chalcone to flavanone. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (2021). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

- Novel Synthesis of 3,3′-Dihydroxyflavone and Apparent Formation Constants of Flavonoid-Ga(III) Complexes. (2010). CONICET.

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 8. Algar-Flynn-Oyamada Reaction [drugfuture.com]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3,2'-Dihydroxyflavone | C15H10O4 | CID 455313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nepjol.info [nepjol.info]

An In-depth Technical Guide to the Algar-Flynn-Oyamada (AFO) Reaction for the Synthesis of 3,2'-Dihydroxyflavone

Abstract

This technical guide provides a comprehensive overview of the Algar-Flynn-Oyamada (AFO) reaction, with a specific focus on its application in the synthesis of 3,2'-dihydroxyflavone, a flavonoid of significant interest in biomedical research. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic intricacies of the AFO reaction, offers a detailed experimental protocol for the synthesis of the target molecule, and provides comprehensive characterization data. The guide is structured to offer not just a procedural outline, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for successful implementation.

Introduction: The Significance of 3,2'-Dihydroxyflavone and the AFO Reaction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide array of biological activities. Among them, 3,2'-dihydroxyflavone has garnered considerable attention for its potential therapeutic applications, including its ability to enhance the quality of pluripotent stem cells and its notable antifungal and antibiofilm properties.[1] The synthesis of such flavonols is a key area of research, and the Algar-Flynn-Oyamada (AFO) reaction stands out as a classical and effective method for their preparation.

The AFO reaction is an oxidative cyclization of a 2'-hydroxychalcone to a flavonol using alkaline hydrogen peroxide.[2][3][4] This reaction provides a direct route to the flavonol scaffold and is a cornerstone in flavonoid synthesis. This guide will provide an in-depth exploration of the AFO reaction for the synthesis of 3,2'-dihydroxyflavone, from its mechanistic underpinnings to a practical, step-by-step laboratory protocol.

Mechanistic Insights into the Algar-Flynn-Oyamada Reaction

The mechanism of the AFO reaction has been a subject of discussion, with two primary pathways proposed: one involving an epoxide intermediate and the other a direct oxidative cyclization. While the precise mechanism can be substrate-dependent, recent computational and experimental studies favor the non-epoxide pathway for unsubstituted 2'-hydroxychalcones.[5]

The currently accepted mechanism, often referred to as the Dean-Podimuang mechanism, proceeds through the following key steps:

-

Deprotonation: The reaction is initiated by the deprotonation of the 2'-hydroxyl group of the chalcone by the base (e.g., NaOH or KOH), forming a phenoxide ion.

-

Intramolecular Cyclization: The resulting phenoxide undergoes an intramolecular Michael-type addition to the α,β-unsaturated ketone system, leading to the formation of a six-membered heterocyclic ring and an enolate intermediate.

-

Oxidation: The enolate then attacks the hydrogen peroxide, resulting in the introduction of a hydroxyl group at the C3 position.

-

Dehydration: Subsequent dehydration leads to the formation of the stable aromatic flavonol structure.

This stepwise mechanism avoids the formation of a high-energy epoxide intermediate and is considered the more favorable pathway for the synthesis of many flavonols.

Sources

- 1. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 5. beilstein-archives.org [beilstein-archives.org]

The Baker-Venkataraman Synthesis: A Technical Guide to Constructing the Flavone Backbone

Abstract

Flavones, a significant class of flavonoids, are cornerstones in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of the flavone backbone is, therefore, a critical process for therapeutic innovation. The Baker-Venkataraman rearrangement offers a reliable and strategic pathway to construct the foundational 1,3-diketone intermediate necessary for flavone synthesis.[4][5][6] This in-depth technical guide provides a comprehensive exploration of the Baker-Venkataraman synthesis, from its mechanistic underpinnings to detailed experimental protocols and its applications in the pharmaceutical landscape. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the intricacies of this pivotal reaction.

The Strategic Importance of Flavones in Drug Discovery

Flavones are naturally occurring polyphenolic compounds found in a variety of plants and are known for their significant therapeutic potential.[1][7] Their rigid, planar structure allows them to intercalate into DNA, interact with enzyme active sites, and modulate signaling pathways, making them attractive scaffolds for drug design.[2][8] The biological activities of flavones are diverse, with examples including:

-

Anticancer Activity: Many flavone derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[2][8]

-

Anti-inflammatory Effects: Flavones can modulate inflammatory pathways, offering potential treatments for various inflammatory disorders.[1]

-

Antioxidant Properties: The phenolic hydroxyl groups on the flavone scaffold are potent radical scavengers.[3]

The ability to synthesize a diverse library of flavone analogs is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. The Baker-Venkataraman synthesis provides a robust and versatile method to access the core flavone structure, enabling the systematic modification of substituents on the aromatic rings to optimize biological activity.[9]

The Baker-Venkataraman Rearrangement: A Mechanistic Deep Dive

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl migration of an o-acyloxyacetophenone to form an o-hydroxy-1,3-diketone.[4][10] This 1,3-diketone is the key precursor that undergoes a subsequent acid-catalyzed cyclization and dehydration to yield the final flavone backbone.[1][11]

The reaction can be conceptually understood as an intramolecular variant of the Claisen condensation.[12][13] The proximity of the enolizable ketone and the ester functionality within the same molecule facilitates an efficient intramolecular reaction.[10]

The Step-wise Mechanism

The currently accepted mechanism for the Baker-Venkataraman rearrangement proceeds through the following key steps:[4][12][14]

-

Enolate Formation: A strong base abstracts an α-proton from the acetophenone moiety of the o-acyloxyacetophenone, forming a resonance-stabilized enolate. The presence of the carbonyl group makes this proton acidic and susceptible to deprotonation.[4][14]

-

Intramolecular Acyl Transfer: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the adjacent ester group.[4][14] This intramolecular attack forms a cyclic alkoxide intermediate.

-

Ring Opening to the Phenolate: The unstable cyclic intermediate collapses, leading to the cleavage of the ester C-O bond and the formation of a more stable phenolate. This step is essentially irreversible and drives the reaction forward.[10]

-

Protonation: An acidic workup protonates the phenolate to yield the final o-hydroxy-1,3-diketone product.[4][12]

This 1,3-diketone often exists in equilibrium with its enol tautomer, which is stabilized by intramolecular hydrogen bonding.[10]

Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway of the Baker-Venkataraman rearrangement.

Caption: Baker-Venkataraman rearrangement workflow.

Experimental Protocol: A Self-Validating System

The successful execution of the Baker-Venkataraman synthesis relies on careful control of reaction conditions and the purity of reagents. The following protocol provides a detailed, step-by-step methodology for the synthesis of flavone, which can be adapted for various substituted analogs.

Synthesis of the Starting Material: o-Acyloxyacetophenone

The starting material for the Baker-Venkataraman rearrangement is typically an o-acyloxyacetophenone. This can be synthesized from the corresponding o-hydroxyacetophenone.

Step 1: Synthesis of o-Hydroxyacetophenone

o-Hydroxyacetophenone can be prepared from phenol via a two-step process involving O-acylation to phenyl acetate, followed by a Fries rearrangement.[15] The Fries rearrangement is catalyzed by a Lewis acid, such as aluminum chloride, and the ratio of ortho to para isomers can be influenced by temperature, with higher temperatures favoring the desired ortho product.[15][16]

Step 2: Acylation of o-Hydroxyacetophenone

The phenolic hydroxyl group of o-hydroxyacetophenone is then acylated to form the o-acyloxyacetophenone.

Materials:

-

o-Hydroxyacetophenone

-

Acyl chloride (e.g., benzoyl chloride for the synthesis of flavone)

-

Dry pyridine

-

Crushed ice

-

1 M Hydrochloric acid

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-hydroxyacetophenone in dry pyridine.[11]

-

Slowly add the acyl chloride to the stirred solution. An exothermic reaction may occur.[11]

-

After the addition is complete, stir the mixture for a designated period (e.g., 20 minutes) to ensure complete reaction.[11]

-

Pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid with vigorous stirring.[11]

-

Collect the precipitated solid by vacuum filtration and wash it with cold methanol and then with water.[11]

-

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure o-acyloxyacetophenone.[11]

The Baker-Venkataraman Rearrangement and Cyclization

Materials:

-

o-Acyloxyacetophenone

-

Potassium hydroxide (KOH)

-

Dry pyridine

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Crushed ice

Procedure:

-

Rearrangement: In a round-bottom flask, dissolve the o-acyloxyacetophenone in dry pyridine. Add powdered potassium hydroxide and heat the mixture under reflux for a specified time (e.g., 1-2 hours).[3] The formation of a yellow potassium salt of the diketone is often observed.[17]

-

Work-up: After cooling, pour the reaction mixture into a beaker containing crushed ice and acidify with a suitable acid (e.g., dilute HCl) to precipitate the o-hydroxy-1,3-diketone.

-

Cyclization: Collect the crude 1,3-diketone by filtration. Without extensive purification, dissolve the diketone in glacial acetic acid in a round-bottom flask.[11]

-

Add a catalytic amount of concentrated sulfuric acid to the solution with stirring.[11]

-

Heat the mixture in a boiling water bath for 1 hour.[11]

-

Pour the cooled reaction mixture onto crushed ice with stirring.[11]

-

Collect the crude flavone product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.[11]

-

Recrystallize the crude product from a suitable solvent (e.g., petroleum ether or ethanol) to obtain the pure flavone.[11]

Causality Behind Experimental Choices: Field-Proven Insights

The choices of reagents and reaction conditions are critical for the success of the Baker-Venkataraman synthesis.

Base Selection:

-

Potassium Hydroxide (KOH): A commonly used and effective base for the rearrangement.[14]

-

Sodium Hydride (NaH): A stronger, non-nucleophilic base that can be advantageous for less reactive substrates. It requires strictly anhydrous conditions.[10]

-

Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that can be effective in aprotic solvents like DMSO.[10]

-

Pyridine: Often used as both a solvent and a base, particularly in the initial acylation step. It can also act as a nucleophilic catalyst.[11]

The choice of base depends on the reactivity of the substrate and the desired reaction rate. For substrates with electron-withdrawing groups, a stronger base may be necessary to facilitate enolate formation.

Solvent Selection:

-

Pyridine: A common solvent for the rearrangement due to its basicity and ability to dissolve the reactants.[11]

-

Aprotic Solvents (THF, DMSO): These are used with strong bases like NaH or t-BuOK and must be anhydrous to prevent hydrolysis of the ester and quenching of the base.[10]

-

Toluene: Can be used with bases like metallic sodium.[14]

The solvent's polarity and its ability to solvate the ions formed during the reaction can influence the reaction rate and yield.

Acid Catalyst for Cyclization:

-

Sulfuric Acid: A strong protic acid that is highly effective for the cyclodehydration of the 1,3-diketone to the flavone.[11]

-

Glacial Acetic Acid: Often used as the solvent for the cyclization step and can also act as a co-catalyst.[11]

-

Solid Acid Catalysts: In recent years, solid acid catalysts like silica-supported NaHSO4 or PCl5 have been explored for more environmentally friendly and reusable options.[18][19]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and reported yields for the synthesis of flavone and its derivatives via the Baker-Venkataraman rearrangement.

| Starting Material (o-Acyloxyacetophenone) | Base | Solvent | Cyclization Catalyst | Yield (%) | Reference |

| o-Benzoyloxyacetophenone | KOH | Pyridine | H₂SO₄/AcOH | ~70-80% | [11] |

| Substituted o-Benzoyloxyacetophenones | NaH | THF | H₂SO₄/AcOH | 60-95% | [10][20] |

| o-(4-Methoxybenzoyl)oxyacetophenone | KOH | Pyridine | H₂SO₄/AcOH | High | [17] |

| 2',6'-Diaroyloxyacetophenones | Microwave | N/A | N/A | Good | [12] |

Applications in Drug Development: From Bench to Bedside

The Baker-Venkataraman synthesis has been instrumental in the synthesis of numerous biologically active flavones. The ability to readily access the 1,3-diketone intermediate allows for the introduction of various substituents on both the A and B rings of the flavone scaffold, enabling the fine-tuning of their pharmacological properties.

For instance, the synthesis of substituted flavones has led to the discovery of potent inhibitors of various enzymes, such as kinases and DNA topoisomerases, which are key targets in cancer therapy. Furthermore, the development of flavone-based anti-inflammatory agents often relies on the synthesis of analogs with specific hydroxylation patterns, which can be achieved through the use of appropriately substituted starting materials in the Baker-Venkataraman reaction.

Conclusion: A Cornerstone of Flavonoid Synthesis

The Baker-Venkataraman synthesis remains a highly reliable and versatile method for the construction of the flavone backbone. Its straightforward mechanism, coupled with the ready availability of starting materials, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism and the rationale behind the choice of experimental conditions, as outlined in this guide, is crucial for its successful implementation and for the continued exploration of the vast therapeutic potential of the flavone class of compounds.

References

-

Wikipedia. Baker–Venkataraman rearrangement. [Link]

-

Chemistry Guide. (2025). Baker-Venkataraman Rearrangement. [Link]

-

Organic Chemistry Portal. Baker-Venkataraman Rearrangement. [Link]

-

PrepChem. Synthesis of 2-hydroxyacetophenone. [Link]

-

Royal Society of Chemistry. (2016). Synthesis of Flavone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 281-285). [Link]

-

Pereira, D. M., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 383. [Link]

-

Majhi, S. (2024). Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. Current Indian Science, 2(1). [Link]

-

Kshatriya, R. H., et al. (2013). Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487. [Link]

-

Pop, O., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(18), 13910. [Link]

-

Pop, O., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. PubMed. [Link]

-

ResearchGate. Synthesis of flavones from 1, 3-diketones. [Link]

-

Ameen, D., & Snape, T. J. (2018). A Baker-Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. CORE. [Link]

-

Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]

-

ResearchGate. Synthesis of flavones using LiHDMs acid catalysed cyclization reaction... [Link]

-

Nabavi, S. M., et al. (2015). Flavones: From Biosynthesis to Health Benefits. PubMed Central. [Link]

-

Bhatt, D., et al. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW. Indo American Journal of Pharmaceutical Research, 6(2), 4345-4355. [Link]

-

YouTube. (2024). Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems. [Link]

-

Yaylı, N., et al. (2010). An Environmentally Benign Synthesis of Flavones from 1,3-diketones Using Silica Gel Supported NaHSO4 catalyst. ResearchGate. [Link]

-

Baker, W. (1933). Molecular Rearrangement of Some o-Acyloxyacetophenones, etc. Journal of the Chemical Society (Resumed), 1381-1389. [Link]

-

Truong, T., et al. (2009). Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. PubMed Central. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Flavones: From Biosynthesis to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. books.rsc.org [books.rsc.org]

- 12. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 13. Baker-Venkataraman Rearrangement [organic-chemistry.org]

- 14. chemistry-reaction.com [chemistry-reaction.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 322. Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. files01.core.ac.uk [files01.core.ac.uk]

Chemical structure and properties of 3,2'-Dihydroxyflavone

An In-depth Technical Guide to 3,2'-Dihydroxyflavone: Structure, Synthesis, and Biological Frontiers

Authored by a Senior Application Scientist

This guide serves as a technical deep-dive into 3,2'-Dihydroxyflavone (3,2'-DHF), a flavonoid compound attracting significant interest in regenerative medicine, microbiology, and drug development. We will move beyond a simple recitation of facts to explore the causal relationships between its unique chemical structure and its multifaceted biological activities. The information herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the application and study of this potent molecule.

Core Molecular Identity and Physicochemical Characteristics

3,2'-Dihydroxyflavone belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone.[1][2] Its defining feature is the specific placement of hydroxyl groups at the 3-position of the C ring and the 2'-position of the B ring. This substitution pattern is less common than other dihydroxyflavones and confers atypical properties, such as a low pKa and the capacity for Excited-State Intramolecular Proton Transfer (ESIPT), a subject of photophysical research.[3]

The fundamental identity of 3,2'-DHF is established by its structural and chemical descriptors, which are indispensable for regulatory documentation, database searching, and analytical characterization.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | [1] |

| CAS Number | 6068-76-4 | [1][3] |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.24 g/mol | [1][3] |

| InChIKey | VECGDSZOFMYGAF-UHFFFAOYSA-N | [1][3] |

Diagram 1: Chemical Structure of 3,2'-Dihydroxyflavone

Caption: Chemical structure of 3,2'-Dihydroxyflavone with standard ring and position labels.

Table 2: Physicochemical and Spectroscopic Data

| Property | Data | Notes |

| Physical State | Solid | Assumed at STP |

| Solubility | Limited water solubility | A common characteristic of flavones, necessitating organic solvents for solubilization.[4] |

| UV-Vis | Max absorption expected in the 250-370 nm range | Typical for the flavone scaffold due to π-π* transitions.[5] |

| Infrared (IR) | Characteristic peaks: ~3300-3400 cm⁻¹ (O-H stretch), ~1610 cm⁻¹ (C=O stretch), ~1500-1600 cm⁻¹ (C=C aromatic stretch) | Inferred from the structure and data for similar flavonols.[6][7] |

| Mass Spec (MS/MS) | Precursor Ion [M-H]⁻: m/z 253.05. Key Fragments: m/z 225, 209, 199. | Fragmentation patterns are crucial for identification in complex mixtures like metabolomic samples.[1][8] |

Established Synthetic Methodologies

The synthesis of 3,2'-DHF is not trivial due to the need for regioselective hydroxylation. The most reliable strategies involve the construction of the flavone core from acyclic precursors. The choice of method depends on the availability of starting materials and desired scale.

A. Baker-Venkataraman Rearrangement Pathway

This classic two-step method is a robust choice for forming the 1,3-diketone intermediate, which is the direct precursor to the flavone C ring.[3] The causality is clear: the base-catalyzed rearrangement of a phenolic ester creates the necessary carbon skeleton for subsequent acid-catalyzed cyclization.

-

Esterification: React 2-hydroxyacetophenone with a protected 2-hydroxybenzoyl chloride (e.g., salicyloyl chloride with a benzyl or silyl protecting group) in the presence of a base like pyridine. This forms the requisite 2-acyloxyacetophenone ester. The protecting group on the 2'-hydroxyl is critical to prevent unwanted side reactions.[3]

-

Rearrangement: Subject the ester to a strong base (e.g., potassium hydroxide or sodium hydride in pyridine). The base abstracts an α-hydrogen from the acetophenone moiety, generating an enolate that attacks the ester carbonyl, leading to the formation of a 1,3-diketone intermediate after workup.[3]

-

Cyclodehydration: Treat the 1,3-diketone with a strong acid catalyst (e.g., sulfuric acid in glacial acetic acid). This promotes the cyclization and dehydration to form the flavone ring.

-

Deprotection: Remove the protecting group from the 2'-hydroxyl position using appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final product, 3,2'-Dihydroxyflavone.

Diagram 2: Baker-Venkataraman Synthesis Workflow

Caption: Key steps in the synthesis of 3,2'-DHF via the Baker-Venkataraman rearrangement.

Biological Activities and Mechanistic Insights

3,2'-DHF exhibits a remarkable range of biological activities, positioning it as a molecule of high therapeutic potential. Its effects are not merely phenomenological; they are rooted in specific interactions with core cellular signaling pathways.

A. Enhancement of Pluripotent Stem Cell Quality

A standout application of 3,2'-DHF is its ability to improve the quality and utility of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[3]

-

Core Effects: Treatment with 3,2'-DHF leads to demonstrable increases in cell growth, colony formation, and proliferation of PSCs.[9] Crucially, this proliferation does not come at the cost of pluripotency. Treated cells show elevated expression of the core transcription factors OCT4, SOX2, and NANOG, which are essential for maintaining the undifferentiated state.[3][9]

-

Mechanism of Action: The compound's effect is mediated through the strategic modulation of key self-renewal signaling pathways. It promotes the activation (phosphorylation) of STAT3 and AKT, two well-established pro-survival and self-renewal kinases. Concurrently, it suppresses the activity of GSK3β and ERK, kinases often associated with the initiation of differentiation.[3][9] This dual action rebalances the intracellular signaling network to robustly favor self-renewal.

-

Therapeutic Implications: PSCs pre-treated with 3,2'-DHF show enhanced differentiation potential, particularly towards ectodermal lineages, resulting in more efficient generation of mature neurons.[9] In a peripheral nerve injury model, transplantation of these high-quality iPSCs led to more efficient axonal regeneration and functional recovery, highlighting a potent neuroprotective property.[9]

Diagram 3: Signaling Pathway for Stem Cell Self-Renewal

Caption: 3,2'-DHF modulates kinases to enhance pluripotency factor expression.

B. Antimicrobial and Antibiofilm Activity

Biofilm-associated infections pose a significant clinical challenge due to their inherent resistance to conventional antibiotics. 3,2'-DHF has emerged as a promising agent against such infections.

-

Antifungal Effects: It exhibits potent antifungal and antibiofilm activity against the opportunistic pathogen Candida albicans.[3][10] A key virulence factor for C. albicans is its ability to transition from a yeast to a filamentous hyphal form, which is critical for biofilm formation. 3,2'-DHF at low concentrations (as low as 1 µg/mL) dramatically inhibits this germ tube/hyphae formation and cell aggregation, thereby preventing the establishment of a mature biofilm.[10][11]

-

Antibacterial Effects: The compound also inhibits biofilm formation in bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] It can disrupt both mono- and polymicrobial biofilms (e.g., S. aureus and C. albicans together) and reduces the expression of key virulence factors like hemolysin and nuclease in S. aureus.[10]

C. Anti-inflammatory and Antioxidant Properties

While specific studies on 3,2'-DHF are less prevalent, its properties can be contextualized within the broader class of dihydroxyflavones and flavonols.

-

Anti-inflammatory: Flavonoids are well-documented anti-inflammatory agents.[12] Other dihydroxyflavones have been shown to produce significant, dose-dependent inhibition of inflammation in models like carrageenan-induced paw edema.[12] The mechanism is often attributed to the inhibition of pro-inflammatory enzymes (like COX-2) and cytokines (like TNF-α, IL-1β, and IL-6).[13][14][15]

-

Antioxidant: The phenolic structure of 3,2'-DHF allows it to act as a potent antioxidant.[10] Flavonoids can scavenge free radicals directly (e.g., DPPH radical) or chelate metal ions like iron and copper, which prevents the formation of reactive oxygen species (ROS) via Fenton-type reactions.[4][16][17] This antioxidant capacity likely contributes to its neuroprotective and anti-inflammatory effects.

Summary and Future Directions

3,2'-Dihydroxyflavone is a scientifically compelling molecule whose unique structure translates into a versatile bioactivity profile. Its demonstrated ability to enhance the quality of pluripotent stem cells offers a tangible tool for advancing regenerative medicine and cell-based therapies. Furthermore, its potent antibiofilm activity against clinically relevant pathogens presents a promising avenue for developing new anti-infective strategies.

Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in vivo, optimizing derivatization strategies to improve bioavailability[3], and exploring its therapeutic potential in animal models of neurodegenerative disease and chronic infection. The self-validating nature of its described mechanisms, particularly the clear kinase modulation in stem cells, provides a solid foundation for its continued development from a research tool into a potential therapeutic agent.

References

-

3,2'-Dihydroxyflavone | C15H10O4 | CID 455313 - PubChem - NIH. [Link]

-

An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. [Link]

-

Effects of 3-hydroxyflavone (3-HF), 3,2′-dihydroxyflavone (3,2′-DHF),... - ResearchGate. [Link]

-

Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC - PubMed Central. [Link]

-

Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone with ultrafast transient infrared spectroscopy. [Link]

-

Structure of 3,2′-DHF and screening of several flavonoid treatments in... - ResearchGate. [Link]

-

3,2'-Dihydroxyflavone-Treated Pluripotent Stem Cells Show Enhanced Proliferation, Pluripotency Marker Expression, and Neuroprotective Properties - PubMed. [Link]

-

3',4'-Dihydroxyflavone | C15H10O4 | CID 145726 - PubChem - NIH. [Link]

-

Inhibitory effects of 3,2′-dihydroxyflavone (3,2′-DHF) and flavone on... - ResearchGate. [Link]

-

Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - NIH. [Link]

-

Synthetic 3',4'-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PubMed. [Link]

-

Flavonol | C15H10O3 | CID 11349 - PubChem - NIH. [Link]

-

Synthetic 3′,4′-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - Biomolecules & Therapeutics. [Link]

-

Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes - PMC - NIH. [Link]

-

Tropoflavin - Wikipedia. [Link]

-

Synthesis, structure and prooxidant activity of 3-hydroxyflavone complexes with Cu(II) - Journal of Chemical Technology and Metallurgy. [Link]

-

A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC - PubMed Central. [Link]

-

3-Hydroxyflavone - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods - French-Ukrainian Journal of Chemistry. [Link]

-

Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods - ResearchGate. [Link]

-

Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study | Request PDF - ResearchGate. [Link]

-

3-Hydroxyflavone - the NIST WebBook. [Link]

-

7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - NIH. [Link]

-

Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells - Frontiers. [Link]

-

Modulation of neurotrophic signaling pathways by polyphenols - CORE. [Link]

-

MS/MS spectra of (a) tetrahydroxyflavone, (b) taxifolin, (c)... - ResearchGate. [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - MDPI. [Link]

-

IR spectrum of flavone (3a) | Download Scientific Diagram - ResearchGate. [Link]

-

7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PubMed Central. [Link]

-

pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone - RSC Publishing. [Link]

Sources

- 1. 3,2'-Dihydroxyflavone | C15H10O4 | CID 455313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flavonol | C15H10O3 | CID 11349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,2'-Dihydroxyflavone-Treated Pluripotent Stem Cells Show Enhanced Proliferation, Pluripotency Marker Expression, and Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic 3',4'-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic 3′,4′-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model [biomolther.org]

- 15. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]

- 16. journal.uctm.edu [journal.uctm.edu]

- 17. fujc.pp.ua [fujc.pp.ua]

3,2'-Dihydroxyflavone mechanism of action in cells

An In-Depth Technical Guide to the Cellular Mechanisms of 3,2'-Dihydroxyflavone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,2'-Dihydroxyflavone (3,2'-DHF) is a flavonoid compound that has garnered significant scientific interest for its distinct biological activities. Unlike many of its more extensively studied isomers, 3,2'-DHF exhibits a unique profile, particularly in the realm of stem cell biology, where it enhances proliferation and maintains pluripotency. Emerging evidence also points towards its potential as an anti-inflammatory, antioxidant, and anti-biofilm agent. This technical guide synthesizes the current understanding of 3,2'-DHF's mechanisms of action at the cellular level. We will explore its modulation of key signaling pathways, provide detailed protocols for investigating its effects, and present a framework for future research and therapeutic development.

Introduction: The Unique Profile of a Dihydroxyflavone

Flavonoids are a vast class of polyphenolic secondary metabolites found in plants, known for a wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The specific biological activity of a flavonoid is intimately linked to its chemical structure, particularly the number and position of hydroxyl (-OH) groups on its core 2-phenyl-1,4-benzopyrone structure.[2]

3,2'-Dihydroxyflavone is structurally distinct due to the hydroxylation at the 3-position of the C-ring and the 2'-position of the B-ring. This configuration confers unique properties that differentiate it from other dihydroxyflavones. While research into 3,2'-DHF is still developing, the most profound and well-documented effects are observed in its interaction with pluripotent stem cells, where it uniquely promotes self-renewal and proliferation.[3][4] Additionally, studies on its anti-biofilm and anti-inflammatory activities suggest a multi-faceted therapeutic potential.[5][6] This guide provides an in-depth examination of the molecular machinery that 3,2'-DHF commandeers to exert these cellular effects.

Core Cellular Mechanisms and Signaling Pathways

The biological effects of 3,2'-DHF are a direct consequence of its ability to interact with and modulate intracellular signaling networks. The primary mechanisms identified to date revolve around stem cell maintenance, with plausible roles in inflammation and oxidative stress response based on data from related compounds.

Modulation of Pluripotency and Self-Renewal Pathways in Stem Cells

The most compelling evidence for 3,2'-DHF's mechanism of action comes from studies on embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Treatment with 3,2'-DHF leads to significant increases in cell growth, colony formation, and proliferation.[3][4] This is achieved through a coordinated modulation of key kinases that govern the delicate balance between self-renewal and differentiation.

Specifically, 3,2'-DHF has been shown to:

-

Activate STAT3 (Signal Transducer and Activator of Transcription 3): STAT3 is a cornerstone of the pluripotency network. Its activation is essential for maintaining the undifferentiated state of ESCs.

-

Activate AKT (Protein Kinase B): The PI3K/AKT pathway is a critical pro-survival and pro-proliferation pathway. Its activation by 3,2'-DHF contributes directly to the observed increase in stem cell numbers.[3]

-

Suppress GSK3β (Glycogen Synthase Kinase 3 Beta): Inhibition of GSK3β is a well-established strategy for maintaining pluripotency and preventing spontaneous differentiation.

-

Suppress ERK (Extracellular Signal-Regulated Kinase): While the MAPK/ERK pathway is often associated with proliferation, its sustained activation can also drive differentiation. The suppression of ERK by 3,2'-DHF is crucial for preventing the loss of stemness.[3]

This dual action—activating pro-self-renewal pathways (STAT3, AKT) while simultaneously suppressing pro-differentiation pathways (GSK3β, ERK)—underlies its potent ability to enhance the quality and yield of pluripotent stem cell cultures.[3][4] This modulation also results in the heightened expression of core pluripotency markers, including OCT4, SOX2, and NANOG.[4]

Figure 1: Signaling pathway of 3,2'-DHF in pluripotent stem cells.

Anti-Inflammatory Mechanisms

While direct mechanistic studies on 3,2'-DHF are limited, the anti-inflammatory properties of dihydroxyflavones as a class are well-documented.[1][5] The inflammatory response is often mediated by the overproduction of reactive oxygen species (ROS) and the activation of pro-inflammatory transcription factors.[5] Flavonoids typically counteract inflammation by inhibiting key signaling pathways such as NF-κB and MAPKs.[7][8]

-

Inhibition of NF-κB (Nuclear Factor-Kappa B): NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[9][10] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate transcription.[10][11] Flavonoids can block this process by inhibiting the kinase (IKK) responsible for IκB phosphorylation.[11]

-

Modulation of MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK family, including ERK, p38, and JNK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[12][13] Structurally related flavonoids have been shown to inhibit the phosphorylation, and thus activation, of these kinases in response to inflammatory stimuli like lipopolysaccharide (LPS).[7]

Given that 3,2'-DHF demonstrated dose- and time-dependent anti-inflammatory effects in a carrageenan-induced paw edema model, it is highly probable that it acts through these canonical anti-inflammatory pathways.[1][5]

Figure 2: General anti-inflammatory pathways targeted by flavonoids.

Antioxidant Activity

The capacity of flavonoids to act as antioxidants is a cornerstone of their biological activity.[14][15] This function is primarily attributed to their chemical structure, which allows them to neutralize harmful free radicals. The antioxidant strategy is generally threefold.

-

Direct Radical Scavenging: The hydroxyl groups on the flavonoid rings can donate a hydrogen atom to reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their reactivity and terminating damaging oxidative chain reactions.[16][17] The resulting flavonoid radical is stabilized by resonance, rendering it relatively harmless.

-

Metal Ion Chelation: Flavonoids can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[18] This chelation prevents these metals from participating in the Fenton and Haber-Weiss reactions, which generate highly destructive hydroxyl radicals.[18]

-

Upregulation of Endogenous Antioxidant Systems: Certain flavonoids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[16][19] Under normal conditions, Nrf2 is sequestered in the cytoplasm. In the presence of activators, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1).[19]

Figure 3: Overview of the antioxidant mechanisms of flavonoids.

Anti-Biofilm Activity

A novel and significant mechanism of action for 3,2'-DHF is its potent anti-biofilm activity, particularly against the fungal pathogen Candida albicans. At concentrations as low as 1 μg/mL, 3,2'-DHF strongly inhibits biofilm formation.[6] This activity is linked to its ability to dramatically inhibit cell aggregation and the morphological transition from yeast to hyphal form, a key virulence factor for C. albicans.[6] Furthermore, it has been shown to reduce virulence factors in the bacterium Staphylococcus aureus, such as hemolytic activity and slime production.[6] This suggests a mechanism that interferes with microbial adhesion and communication, offering a promising avenue for anti-infective research.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative findings related to the cellular effects of 3,2'-DHF and related compounds.

| Activity | Compound | Cellular Effect | Key Pathway/Target | Reference |

| Stem Cell Proliferation | 3,2'-DHF | Increased growth and colony formation of ESCs and iPSCs. | Activation of STAT3, AKT; Suppression of GSK3β, ERK. | [3][4] |

| Pluripotency | 3,2'-DHF | High expression of OCT4, SOX2, NANOG. | Modulation of self-renewal kinases. | [3][4] |

| Anti-Inflammation | Dihydroxyflavones | Dose-dependent reduction of paw edema. | Likely involves inhibition of NF-κB and MAPKs. | [1][5] |

| Anticancer (Cytotoxicity) | 3,6-DHF | IC₅₀ of 9.8 µM (48h) in HeLa cells. | Inhibition of JNK, p38, ERK; COX-2 suppression. | [12] |

| Anti-Biofilm | 3,2'-DHF | Strong inhibition of C. albicans biofilm at 1 µg/mL. | Inhibition of germ tube/hyphae formation. | [6] |

Key Experimental Protocols

To validate and further explore the mechanisms of 3,2'-DHF, a series of standard and advanced cell biology techniques are required. The causality behind these experimental choices is to link the observed phenotype (e.g., increased proliferation) to a specific molecular event (e.g., protein phosphorylation).

Western Blot Analysis for Signaling Pathway Activation

-

Objective: To determine the effect of 3,2'-DHF on the phosphorylation status of key signaling proteins (e.g., AKT, ERK, STAT3, p65 NF-κB). Phosphorylation is a proxy for protein activation.

-

Methodology:

-